8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Overview
Description
?-Hydroxy Flubromazolam is a derivative of Flubromazolam, which is a highly potent designer benzodiazepine (DBZD). It has gained attention in the drugs of abuse market due to its psychoactive effects .
Preparation Methods
The synthetic routes for ?-hydroxy Flubromazolam are not widely documented. it is likely synthesized through modifications of the parent compound, Flubromazolam. Industrial production methods remain proprietary and are not publicly available.
Chemical Reactions Analysis
?-Hydroxy Flubromazolam undergoes various chemical reactions, including:
Hydroxylation: Introduction of a hydroxyl group (OH) at specific positions.
Glucuronidation: Conjugation with glucuronic acid to form water-soluble metabolites.
Other Phase I Reactions: Oxidation, reduction, and combinations thereof.
Common reagents and conditions used in these reactions are specific to the synthetic pathway employed. Major products formed include hydroxylated metabolites and glucuronide conjugates.
Scientific Research Applications
?-Hydroxy Flubromazolam has limited documented research applications. it may be explored in the following areas:
Medicine: Investigating its anxiolytic, sedative, or muscle relaxant properties.
Neuroscience: Studying its effects on GABA receptors and central nervous system activity.
Forensics and Toxicology: Detecting and analyzing its presence in biological samples.
Mechanism of Action
The exact mechanism by which ?-hydroxy Flubromazolam exerts its effects is not fully understood. It likely involves binding to GABA-A receptors, enhancing inhibitory neurotransmission, and leading to sedation and anxiolysis.
Comparison with Similar Compounds
?-Hydroxy Flubromazolam is unique due to its hydroxyl group substitution. Similar compounds include Flubromazolam, Clonazolam, and other designer benzodiazepines .
Properties
IUPAC Name |
[8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEVJGLDGQYJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342429 | |
Record name | 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2204237-96-5 | |
Record name | 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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